molecular formula C11H18OSi B13694080 (2-Ethoxyphenyl)trimethylsilane

(2-Ethoxyphenyl)trimethylsilane

Cat. No.: B13694080
M. Wt: 194.34 g/mol
InChI Key: DHOYBJBACVXBPX-UHFFFAOYSA-N
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Description

(2-Ethoxyphenyl)trimethylsilane is an organosilicon compound that features a phenyl ring substituted with an ethoxy group and a trimethylsilyl group. This compound is of interest in organic synthesis due to its unique reactivity and utility in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

(2-Ethoxyphenyl)trimethylsilane can be synthesized through the reaction of 2-ethoxyphenylmagnesium bromide with trimethylchlorosilane. The reaction typically occurs in an anhydrous environment to prevent hydrolysis of the reactive intermediates. The general reaction scheme is as follows:

2-Ethoxyphenylmagnesium bromide+TrimethylchlorosilaneThis compound+MgBrCl\text{2-Ethoxyphenylmagnesium bromide} + \text{Trimethylchlorosilane} \rightarrow \text{this compound} + \text{MgBrCl} 2-Ethoxyphenylmagnesium bromide+Trimethylchlorosilane→this compound+MgBrCl

Industrial Production Methods

Industrial production methods for this compound often involve large-scale Grignard reactions, where the 2-ethoxyphenylmagnesium bromide is prepared in situ and reacted with trimethylchlorosilane under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2-Ethoxyphenyl)trimethylsilane undergoes various types of chemical reactions, including:

    Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution.

    Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The phenyl ring can undergo reduction to form cyclohexyl derivatives.

Common Reagents and Conditions

    Substitution: Common reagents include halides and nucleophiles such as fluoride ions.

    Oxidation: Reagents like potassium permanganate or chromium trioxide are used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are employed.

Major Products

    Substitution: Products include various silyl ethers and silanes.

    Oxidation: Products include 2-ethoxybenzaldehyde and 2-ethoxybenzoic acid.

    Reduction: Products include 2-ethoxycyclohexyltrimethylsilane.

Scientific Research Applications

(2-Ethoxyphenyl)trimethylsilane is utilized in several scientific research applications:

    Chemistry: It serves as a precursor in the synthesis of more complex organosilicon compounds and as a protecting group for phenols.

    Biology: It is used in the modification of biomolecules to enhance their stability and reactivity.

    Medicine: It is explored for its potential in drug delivery systems due to its ability to modify the solubility and permeability of pharmaceutical compounds.

    Industry: It is employed in the production of specialty polymers and materials with unique properties.

Mechanism of Action

The mechanism by which (2-Ethoxyphenyl)trimethylsilane exerts its effects involves the interaction of the silicon atom with various electrophiles and nucleophiles. The silicon atom’s ability to stabilize positive charges through hyperconjugation and its affinity for oxygen and fluorine atoms play a crucial role in its reactivity. The molecular targets and pathways involved include the formation of silyl cations and the subsequent nucleophilic attack leading to the formation of new carbon-silicon bonds.

Comparison with Similar Compounds

Similar Compounds

  • Phenyltrimethylsilane
  • Ethoxytrimethylsilane
  • Diphenylsilane
  • Triphenylsilane

Uniqueness

(2-Ethoxyphenyl)trimethylsilane is unique due to the presence of both an ethoxy group and a trimethylsilyl group on the phenyl ring. This combination imparts distinct reactivity patterns and makes it a versatile intermediate in organic synthesis. Compared to similar compounds, it offers a balance of hydrophobic and hydrophilic properties, making it suitable for a wide range of applications.

Properties

Molecular Formula

C11H18OSi

Molecular Weight

194.34 g/mol

IUPAC Name

(2-ethoxyphenyl)-trimethylsilane

InChI

InChI=1S/C11H18OSi/c1-5-12-10-8-6-7-9-11(10)13(2,3)4/h6-9H,5H2,1-4H3

InChI Key

DHOYBJBACVXBPX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1[Si](C)(C)C

Origin of Product

United States

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